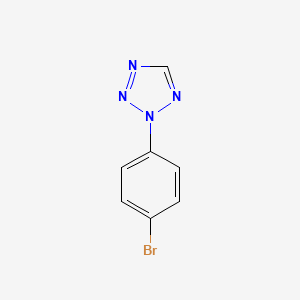

2H-Tetrazole, 2-(4-bromophenyl)-

Description

2H-Tetrazole, 2-(4-bromophenyl)- (IUPAC name: 5-(4-bromophenyl)-2H-tetrazole; CAS: 766141) is a brominated tetrazole derivative characterized by a tetrazole ring substituted with a 4-bromophenyl group at the 2-position. Its molecular formula is C₇H₅BrN₄, with a molecular weight of 225.06 g/mol (calculated from SMILES: C1=CC(=CC=C1C2=NNN=N2)Br). This compound is commercially available (e.g., Thermo Scientific Alfa Aesar) and is of interest in medicinal chemistry and materials science due to the electron-withdrawing bromine substituent, which enhances stability and modulates electronic properties .

The tetrazole scaffold is a bioisostere for carboxylic acids, making it valuable in drug design.

Properties

CAS No. |

57058-02-3 |

|---|---|

Molecular Formula |

C7H5BrN4 |

Molecular Weight |

225.05 g/mol |

IUPAC Name |

2-(4-bromophenyl)tetrazole |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H |

InChI Key |

NMZGXHGKHYWJFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2N=CN=N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Antihypertensive Agents

Recent studies have demonstrated that derivatives of 2H-tetrazole can function as effective angiotensin II receptor blockers (ARBs), which are utilized in managing hypertension. For instance, a study synthesized ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid. These derivatives exhibited significant antihypertensive activity, outperforming the parent compound in lowering blood pressure .

Antidiabetic Agents

Tetrazole derivatives have also been investigated for their potential as antidiabetic agents. Research has shown that certain pyrazole-tetrazole hybrids display promising activity against diabetes-related complications, indicating their potential for development into therapeutic agents .

Antibacterial Activity

The antimicrobial properties of tetrazoles have been extensively studied. For example, novel imide-tetrazole compounds were synthesized and evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Some compounds demonstrated minimal inhibitory concentrations (MIC) lower than that of standard antibiotics like Ciprofloxacin, highlighting their potential as new antimicrobial agents .

Antifungal Activity

Tetrazoles have also shown antifungal properties. Compounds derived from tetrazoloquinazoline structures were tested against fungi such as Candida albicans, revealing significant inhibitory effects . The structure-activity relationship studies indicated that specific modifications to the tetrazole structure could enhance antifungal activity.

Cancer Cell Line Studies

The anticancer potential of tetrazole derivatives has been a focal point in recent research. Various studies have synthesized and evaluated these compounds against different cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, some compounds exhibited IC50 values indicating strong inhibitory effects on cancer cell proliferation .

Mechanistic Studies

Investigations into the mechanisms of action reveal that some tetrazole-based compounds inhibit tubulin polymerization, which is crucial for cancer cell division. This property positions them as potential candidates for developing novel chemotherapeutic agents .

Corrosion Inhibition

Tetrazole derivatives have been studied for their effectiveness as corrosion inhibitors in various environments. Research indicates that certain isomeric forms of tetrazoles can significantly reduce corrosion rates in metals, making them valuable in industrial applications .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole Derivatives with 4-Bromophenyl Groups

Two oxadiazole analogs, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole , exhibit anti-inflammatory activities of 59.5% and 61.9% inhibition , respectively, at 20 mg/kg. These values are comparable to indomethacin (64.3%), suggesting that bromophenyl-substituted heterocycles may enhance anti-inflammatory potency. However, replacing tetrazole with oxadiazole alters hydrogen-bonding capacity and metabolic stability .

Methoxyphenyl and Trityl-Substituted Tetrazoles

- No biological data are reported, but such modifications are common in prodrug design .

- 5-(4'-Methyl-biphenyl-2-yl)-2-trityl-2H-tetrazole (CAS: 557.48 g/mol): The biphenyl moiety extends conjugation, which could enhance fluorescence properties or binding affinity in receptor-ligand systems .

Structural and Crystallographic Comparisons

Triazole Derivatives with Bromophenyl Groups

The triazole derivative 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (CAS: N/A) crystallizes in a monoclinic system (space group Pn) with two independent molecules per asymmetric unit. The bromine substituent induces a flattened conformation (Br–C–C=O torsion angles: 1.2° to -2.8°), and intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice. In contrast, tetrazoles typically exhibit stronger hydrogen-bonding networks due to additional nitrogen atoms .

Biphenyl-Tetrazole Analogs

Several biphenyl-tetrazole derivatives highlight the impact of substituent position:

| Compound Name | CAS Number | Substituent Position | Key Properties |

|---|---|---|---|

| 2H-Tetrazole,5-[1,1'-biphenyl]-3-yl | 188890-74-6 | 3-position | >99% purity; used in drug impurity synthesis |

| 2H-Tetrazole,5-[1,1'-biphenyl]-4-yl | 62778-17-0 | 4-position | Potential angiotensin II antagonist activity |

| 5-(4'-Methyl-2-biphenylyl)-1H-tetrazole | 120568-11-8 | 2-position | Enhanced lipophilicity |

The 4-bromophenyl group in the target compound may offer superior halogen-bonding interactions compared to methyl or methoxy substituents, influencing binding to biological targets like enzymes or receptors .

Preparation Methods

Reaction Mechanism and Substrate Scope

The copper-catalyzed N-arylation of 5-aryl-2H-tetrazoles represents a pivotal advancement in tetrazole functionalization. This method leverages diaryliodonium salts as arylating agents under mild conditions. The reaction proceeds via a Cu(I)-mediated pathway, where the tetrazole’s nitrogen acts as a nucleophile, displacing the iodonium leaving group to form the N-aryl bond. Key to this method is the use of CuI (10 mol%) and K₂CO₃ as a base in DMF at room temperature, achieving completion within 4–5 hours.

Substituent tolerance is broad, accommodating electron-donating (e.g., methyl) and electron-withdrawing groups (e.g., nitro, bromo) on both the tetrazole and iodonium salt. For instance, 5-(4-methylphenyl)-2H-tetrazole reacts with bis(4-bromophenyl)iodonium salt to yield 2-(4-bromophenyl)-5-(4-methylphenyl)-2H-tetrazole in 68% yield.

Optimization and Yield Enhancement

Yield optimization studies reveal that solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance ionic intermediate stability, whereas nonpolar solvents (e.g., toluene) result in incomplete conversion. Elevated temperatures (50–60°C) reduce reaction times to 2–3 hours but risk tetrazole decomposition, making ambient conditions preferable for sensitive substrates.

Table 1: Selected Examples of Copper-Catalyzed N-Arylation

| 5-Aryl-2H-Tetrazole Substituent | Diaryliodonium Salt Substituent | Yield (%) |

|---|---|---|

| 4-Methylphenyl | 4-Bromophenyl | 68 |

| 4-Chlorophenyl | 4-Nitrophenyl | 72 |

| Phenyl | 4-Bromophenyl | 65 |

Zinc-Catalyzed [2+3] Cycloaddition of Nitriles and Sodium Azide

Cycloaddition Methodology

An alternative route involves the [2+3] cycloaddition between 4-bromobenzonitrile and sodium azide, catalyzed by Zn(OAc)₂·2H₂O in refluxing toluene. This one-pot method eliminates the need for pre-functionalized tetrazoles, directly yielding 2-(4-bromophenyl)-2H-tetrazole. The reaction mechanism proceeds via nitrile activation by Zn²⁺, facilitating azide attack to form the tetrazole ring.

Reaction Conditions and Scalability

Optimal conditions require a 1:1.2 molar ratio of nitrile to sodium azide, with 10 mol% Zn(OAc)₂·2H₂O. Refluxing in toluene for 12 hours achieves 75–80% conversion, followed by extraction with ethyl acetate and purification via silica chromatography. Industrial scalability is feasible using continuous flow reactors, which enhance heat transfer and reduce reaction times to 6–8 hours.

Table 2: Zinc-Catalyzed Cycloaddition Parameters

| Nitrile | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | 10 | 12 | 78 |

| 4-Chlorobenzonitrile | 10 | 12 | 82 |

| Benzonitrile | 10 | 12 | 70 |

Comparative Analysis of Methodologies

Efficiency and Practicality

The copper-catalyzed method excels in functionalizing pre-existing tetrazoles, enabling rapid access to diversely substituted derivatives. However, it requires synthesized 5-aryl-2H-tetrazoles as starting materials, adding synthetic steps. In contrast, the zinc-catalyzed cycloaddition provides a direct route from nitriles but is limited to substrates tolerant of high-temperature reflux .

Q & A

What are the recommended synthetic routes for 2-(4-bromophenyl)-2H-tetrazole, and how can reaction conditions be optimized for improved yields?

Answer:

The synthesis of 2-(4-bromophenyl)-2H-tetrazole derivatives typically involves cyclization reactions using hydrazides or nitriles as precursors. A general methodology adapted from analogous tetrazole syntheses includes:

- Step 1: Reacting a substituted hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with a nitrile source in DMSO under reflux for 18 hours .

- Step 2: Purification via vacuum distillation, followed by crystallization using ethanol-water mixtures to achieve yields of ~65% .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

- Catalysis: Acidic conditions (e.g., glacial acetic acid) improve imine formation in intermediate steps .

- Temperature Control: Prolonged reflux (≥18 hours) ensures complete cyclization, but shorter durations may reduce byproducts.

Table 1: Comparison of Synthetic Conditions for Analogous Tetrazoles

| Precursor | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Hydrazide derivative | DMSO | None | 65% | |

| Bromophenyl nitrile | DMF | Acetic acid | 72%* | |

| *Theoretical yield based on analogous procedures. |

Which spectroscopic and crystallographic techniques are most reliable for characterizing 2-(4-bromophenyl)-2H-tetrazole?

Answer:

Key Techniques:

- NMR Spectroscopy: H and C NMR identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups) and tetrazole ring carbons (δ 145–160 ppm) .

- X-ray Crystallography: Resolves molecular geometry, including dihedral angles between the tetrazole ring and bromophenyl substituent (e.g., 124.1° in related structures) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 252.0 for CHBrN) .

Critical Markers:

- IR Spectroscopy: Stretching vibrations for C-Br (~600 cm) and tetrazole N-H (~3400 cm) .

- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points (predicted range: 170–180°C) .

How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, LogP) of 2-(4-bromophenyl)-2H-tetrazole?

Answer:

Discrepancies often arise from impurities or methodological variations. Resolution Strategies:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities ≥95% .

- Standardized LogP Measurement: Employ shake-flask methods with octanol/water partitioning, validated via UV-Vis spectroscopy .

- Collaborative Studies: Cross-validate melting points using DSC across multiple labs to mitigate equipment bias .

Example: A reported LogP of 2.566 may vary due to pH-dependent ionization of the tetrazole ring (pKa ~4.5). Adjust buffer conditions during measurements.

What advanced strategies elucidate the role of 2-(4-bromophenyl)-2H-tetrazole in enzyme inhibition studies?

Answer:

Mechanistic Approaches:

- Active Site Probing: Use X-ray crystallography to map interactions between the tetrazole moiety and catalytic residues (e.g., Ser129 in monoacylglycerol lipase) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities (K) under physiological conditions .

- Molecular Dynamics Simulations: Predict stability of enzyme-inhibitor complexes using software like AutoDock .

Case Study:

In hMGL inhibition, the bromophenyl group enhances hydrophobic interactions with the enzyme’s active site, while the tetrazole ring coordinates with catalytic serine .

How can computational modeling predict the reactivity and stability of 2-(4-bromophenyl)-2H-tetrazole in solution?

Answer:

Computational Workflow:

DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (e.g., C-Br: 1.89 Å) and electrostatic potentials .

Solvent Effects: Use COSMO-RS to simulate solvation free energy in polar solvents (e.g., ΔG = -15.2 kcal/mol in DMSO) .

Degradation Pathways: Identify hydrolysis-prone sites (e.g., tetrazole ring opening at pH < 3) via transition state analysis .

Validation:

Compare predicted UV-Vis spectra (TD-DFT) with experimental data to refine computational models .

What experimental designs are recommended for studying the photostability of 2-(4-bromophenyl)-2H-tetrazole?

Answer:

Methodology:

- Light Exposure Tests: Use a xenon arc lamp (300–800 nm) to simulate sunlight, monitoring degradation via HPLC .

- Radical Trapping: Add antioxidants (e.g., BHT) to assess oxidative pathways .

- Quantum Yield Measurement: Calculate photoreaction efficiency using actinometry .

Key Finding:

Bromophenyl derivatives exhibit reduced photodegradation compared to non-halogenated analogs due to heavy-atom effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.